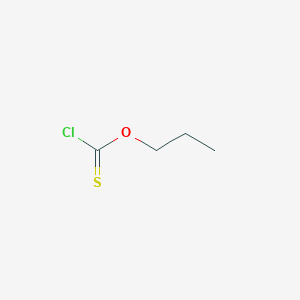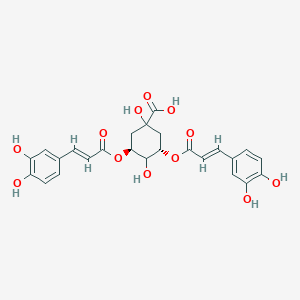![molecular formula C17H14O4S3 B13146038 4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid CAS No. 501950-24-9](/img/structure/B13146038.png)
4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid is a complex organic compound with the molecular formula C17H14O4S3 It is characterized by the presence of benzoic acid moieties linked through a carbonothioylbis(sulfanediylmethylene) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid typically involves the reaction of benzoic acid derivatives with thiocarbonylbis(sulfanediylmethylene) intermediates. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The benzoic acid moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated, nitrated, or sulfonated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4’-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid involves its interaction with molecular targets through its functional groups. The thiocarbonyl and sulfanediylmethylene moieties can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the benzoic acid groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
4,4’-Sulfonyldibenzoic acid: This compound has a similar structure but contains a sulfonyl group instead of a thiocarbonyl group.
4,4’-Oxalylbis(azanediyl)dibenzoic acid: This compound features an oxalyl linkage instead of a carbonothioyl linkage.
Uniqueness: 4,4’-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid is unique due to its thiocarbonyl linkage, which imparts distinct chemical reactivity and potential for forming coordination complexes. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
501950-24-9 |
|---|---|
Molekularformel |
C17H14O4S3 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
4-[(4-carboxyphenyl)methylsulfanylcarbothioylsulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C17H14O4S3/c18-15(19)13-5-1-11(2-6-13)9-23-17(22)24-10-12-3-7-14(8-4-12)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
VRJVALSGBACSRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC(=S)SCC2=CC=C(C=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-](/img/structure/B13145957.png)


![benzhydryl (2S,5R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13145975.png)





![5,10-Dioxa-2,8-diazadodecanoicacid,7-carboxy-3-[3-[[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]amino]propyl]-11,11-dimethyl-4,9-dioxo-,1-(9H-fluoren-9-ylmethyl)ester,(3S,7S)-](/img/structure/B13146009.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-](/img/structure/B13146011.png)
![[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid](/img/structure/B13146018.png)

